molecular formula C13H16FN B14801019 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane

Cat. No.: B14801019
M. Wt: 205.27 g/mol
InChI Key: UDSRQPUEMWTFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorophenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a suitable diene to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the bicyclic structure .

Scientific Research Applications

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

3-(2-fluorophenyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FN/c14-13-4-2-1-3-12(13)9-7-10-5-6-11(8-9)15-10/h1-4,9-11,15H,5-8H2

InChI Key

UDSRQPUEMWTFLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.